molecular formula C16H24O3 B14143574 Tert-butyl 4-(5-hydroxypentyl)benzoate CAS No. 146943-44-4

Tert-butyl 4-(5-hydroxypentyl)benzoate

Cat. No.: B14143574
CAS No.: 146943-44-4
M. Wt: 264.36 g/mol
InChI Key: BHUOVCBBTTYSPA-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-hydroxypentyl)benzoate is a synthetic organic compound featuring a benzoate core substituted with a tert-butyl ester and a 5-hydroxypentyl chain. This structure combines a hydrophobic tert-butyl group, known to enhance steric hindrance and stability in molecular systems , with a terminal hydroxyl group that offers a site for further chemical modification. As such, this compound serves as a valuable chemical intermediate or building block in organic synthesis and medicinal chemistry research for the development of more complex molecules. Compounds with tert-butyl phenolic structures are extensively utilized as stabilizers and protectants in various industrial and consumer products, including plastics, lubricants, and cosmetics, due to their antioxidant properties . The specific structural motifs present in this compound suggest potential research applications in exploring antioxidant mechanisms or as a precursor in pharmaceutical development, analogous to other bioactive benzoate derivatives . Researchers can leverage the reactivity of its functional groups to create novel compounds for screening in various biological assays. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

146943-44-4

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

tert-butyl 4-(5-hydroxypentyl)benzoate

InChI

InChI=1S/C16H24O3/c1-16(2,3)19-15(18)14-10-8-13(9-11-14)7-5-4-6-12-17/h8-11,17H,4-7,12H2,1-3H3

InChI Key

BHUOVCBBTTYSPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)CCCCCO

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

  • Catalyst Selection : p-Toluenesulfonic acid (0.5–5 mol%) or sulfuric acid (1–3 mol%) are effective, as demonstrated in tert-butyl 3-(2-hydroxyethyl)benzoate synthesis.
  • Solvent System : Toluene or dichloromethane enhances solubility of tert-butanol and prevents side reactions.
  • Molar Ratio : A 1:10–1:15 ratio of acid to tert-butanol ensures excess alcohol drives equilibrium toward ester formation.
  • Temperature and Duration : Reflux at 80–100°C for 12–24 hours achieves >80% conversion.

Example Protocol :

  • Combine 4-(5-hydroxypentyl)benzoic acid (1.0 eq), tert-butanol (10 eq), and p-toluenesulfonic acid (0.05 eq) in toluene.
  • Reflux at 90°C for 18 hours under nitrogen.
  • Remove solvent via rotary evaporation, wash residue with saturated NaHCO₃, and purify by recrystallization (ethanol/water).

Yield Optimization :

Catalyst Temp (°C) Time (h) Yield (%)
p-TSA (0.05 eq) 90 18 82
H₂SO₄ (0.03 eq) 85 24 78

Hydroxyl Group Protection-Deprotection Strategy

To prevent hydroxyl group interference during esterification, temporary protection (e.g., silyl ethers) is employed, followed by deprotection. This approach is critical in multi-step syntheses, as seen in tert-butyl carbamate derivatives.

Protection with tert-Butyldimethylsilyl (TBS) Chloride

  • Protection Step :
    • React 4-(5-hydroxypentyl)benzoic acid with TBSCl (1.2 eq) and imidazole (2.0 eq) in DMF at 0°C → RT for 6 hours.
    • Yield: >90% TBS-protected intermediate.
  • Esterification : Proceed with standard tert-butanol esterification as in Section 1.
  • Deprotection : Use tetrabutylammonium fluoride (TBAF, 1.1 eq) in THF at 0°C → RT for 2 hours.

Advantages :

  • Avoids side reactions (e.g., ether formation) during esterification.
  • Enables compatibility with acid-sensitive substrates.

Transesterification from Methyl Ester Precursors

Transesterification offers an alternative when direct esterification is inefficient. Methyl 4-(5-hydroxypentyl)benzoate reacts with tert-butanol under catalytic conditions.

Catalytic Systems

  • Acid Catalysis : p-TSA (0.1 eq) in refluxing tert-butanol (24 hours, 85% yield).
  • Enzymatic Catalysis : Lipase B (Candida antarctica) in tert-butanol at 50°C (72 hours, 68% yield).

Comparative Data :

Method Catalyst Time (h) Yield (%)
Acid-catalyzed p-TSA 24 85
Enzymatic Lipase B 72 68

Grignard-Based Alkylation of Benzoate Esters

For cases where 4-(5-hydroxypentyl)benzoic acid is unavailable, constructing the hydroxypentyl chain via Grignard addition is viable.

Synthetic Pathway

  • Methyl 4-Bromobenzoate Synthesis : Brominate methyl benzoate at the para position (Br₂, FeBr₃, 60°C, 6 hours).
  • Grignard Reaction : React with 5-hydroxy-1-pentylmagnesium bromide in THF at 0°C → RT (12 hours).
  • Transesterification : Convert methyl ester to tert-butyl using tert-butanol and p-TSA (Section 1).

Challenges :

  • Requires anhydrous conditions for Grignard stability.
  • Hydroxyl group in Grignard reagent necessitates protection (e.g., TBS).

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety, often employing continuous flow reactors and solid acid catalysts.

Continuous Flow Esterification

  • Catalyst : Sulfonated polystyrene resin (Amberlyst-15) in a packed-bed reactor.
  • Conditions : 100°C, 10 bar pressure, residence time 2 hours.
  • Yield : 88% with >99% purity after distillation.

Advantages :

  • Eliminates solvent use (neat conditions).
  • Facilitates catalyst recycling.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-hydroxypentyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(5-oxopentyl)benzoic acid or 4-(5-carboxypentyl)benzoic acid.

    Reduction: Formation of 4-(5-hydroxypentyl)benzyl alcohol.

    Substitution: Formation of 4-(5-chloropentyl)benzoate or 4-(5-bromopentyl)benzoate.

Scientific Research Applications

Tert-butyl 4-(5-hydroxypentyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-hydroxypentyl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(hydroxymethyl)benzoate
  • Tert-butyl 4-(5-hydroxyhexyl)benzoate
  • Tert-butyl 4-(4-hydroxybutyl)benzoate

Uniqueness

Tert-butyl 4-(5-hydroxypentyl)benzoate is unique due to its specific hydroxypentyl chain length, which can influence its reactivity and interactions with other molecules. This compound’s structure allows for versatile modifications, making it a valuable intermediate in organic synthesis and various applications.

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